molecular formula C5H2ClN3O B13630532 7-Chlorooxazolo[4,5-d]pyrimidine

7-Chlorooxazolo[4,5-d]pyrimidine

Cat. No.: B13630532
M. Wt: 155.54 g/mol
InChI Key: ZZAJPIAAFRSWCB-UHFFFAOYSA-N
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Description

7-Chlorooxazolo[4,5-d]pyrimidine is a chemical intermediate of significant interest in pharmaceutical and anticancer research. As a fused bicyclic heterocycle, it is a purine analogue, a class of compounds widely recognized for their biological activity as antimetabolites . The 7-chloro substituent on this scaffold is a key reactive handle, making the compound a prime candidate for nucleophilic aromatic substitution reactions. This allows researchers to efficiently synthesize a diverse library of derivatives by introducing various amines, alkoxides, or thiols at the 7-position, facilitating structure-activity relationship (SAR) studies . Oxazolo[4,5-d]pyrimidines are a relatively underexplored class of compounds compared to their isomeric counterparts, representing an area of opportunity for novel discovery . Compounds based on this core structure have been identified through machine learning models to possess potential anticancer activity, particularly against central nervous system (CNS) and non-small cell lung cancer cell lines . The structural similarity of this scaffold to purine bases, which are integral components of DNA and coenzymes, suggests its potential application in designing antimetabolite agents that can disrupt nucleic acid synthesis in target cells . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C5H2ClN3O

Molecular Weight

155.54 g/mol

IUPAC Name

7-chloro-[1,3]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H

InChI Key

ZZAJPIAAFRSWCB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)OC=N2

Origin of Product

United States

Preparation Methods

Cyclodehydration of N-(4-hydroxypyrimidin-5-yl)benzamides

One of the most established methods involves dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA). The key steps are:

  • Synthesis of the benzamide intermediate from 5-amino-6-chloropyrimidine and appropriate acid chlorides.
  • Treatment of this intermediate with POCl₃ or PCl₅, which promotes cyclization by dehydrative ring closure, forming the oxazole ring fused to the pyrimidine.
  • This reaction typically yields 7-chloro-substituted oxazolo[5,4-d]pyrimidines in moderate to good yields (35–90%) depending on substituents.

Copper-Catalyzed Intramolecular C-O Bond Formation

An alternative and complementary approach involves copper-catalyzed intramolecular cyclization of N-(4-chloropyrimidin-5-yl)benzamides. This method:

  • Starts from 5-amino-6-chloropyrimidines reacted with acid chlorides to form benzamide intermediates.
  • Uses copper catalysts to facilitate the formation of the oxazole ring via C-O bond formation.
  • Exhibits broad substrate scope, tolerating various electron-donating and electron-withdrawing substituents, with yields ranging from 35% to 90%.

Catalyst-Free Cyclization Using Cesium Carbonate

A less common but notable method reported involves cyclization of N-(4-chloropyrimidin-5-yl)phenylacetamide in hot acetonitrile in the presence of cesium carbonate as a base, without a metal catalyst. This method yields 2-benzyl-7-chloro-oxazolo[5,4-d]pyrimidine but has limited scope and unreported limitations.

Condensation from 5-Aminooxazole-4-carboxylic Acid Ethyl Esters

Another synthetic route involves condensation of 5-aminooxazole-4-carboxylic acid ethyl esters with acid isothiocyanates (such as benzoyl isothiocyanates), followed by basic cyclization with potassium hydroxide. This yields 5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones, which can be further functionalized to 7-chloro derivatives by subsequent alkylation and substitution reactions.

Reaction with Triphenylmethylphosphonium Bromide and Violuric Acid

A less conventional method involves the reaction of violuric acid with triphenylmethylphosphonium bromide in the presence of lithium hydroxide, followed by acidification to yield the oxazolo[5,4-d]pyrimidine scaffold. This method is more specialized and less widely applied for 7-chloro derivatives.

Multistep Synthesis via Imidoester Intermediates

A multistep synthesis route starts from oxazole derivatives reacted with triethyl orthoformate to form imidoester intermediates. These intermediates undergo ring closure with aqueous or ethanolic primary amines to form 7-aminooxazolo[5,4-d]pyrimidines, which can be chlorinated at position 7 to yield 7-chloro derivatives. However, yields are often moderate to low due to the instability of intermediates.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides 5-Amino-6-chloropyrimidine + acid chlorides POCl₃, PCl₅, or PPA Heating under reflux 35–90% Most common, versatile, broad substituent tolerance
Copper-catalyzed intramolecular C-O bond formation N-(4-chloropyrimidin-5-yl)benzamides Cu catalyst Heating, typical organic solvents 35–90% Broad scope, electron-donating and withdrawing groups tolerated
Catalyst-free cyclization with cesium carbonate N-(4-chloropyrimidin-5-yl)phenylacetamide Cs₂CO₃ Hot acetonitrile Not widely reported Limited scope, no catalyst needed
Condensation from 5-aminooxazole-4-carboxylic acid ethyl esters 5-Aminooxazole-4-carboxylic acid ethyl esters + acid isothiocyanates KOH (basic cyclization) Boiling solvent Moderate Allows further functionalization, less direct for 7-chloro
Violuric acid condensation Violuric acid + triphenylmethylphosphonium bromide LiOH, acidification Mild conditions Specialized Less common, specific scaffold formation
Multistep via imidoester intermediates Oxazole derivatives + triethyl orthoformate + amines Ring closure reagents Reflux, ethanol or aqueous Low to moderate Intermediate instability affects yield

Research Discoveries and Insights

  • The cyclodehydration methods using phosphorus oxychloride or phosphorus pentachloride are thermodynamically favored and yield stable 7-chlorooxazolo[5,4-d]pyrimidines, as supported by computational studies showing higher stability versus isomeric by-products.
  • Copper-catalyzed cyclization provides a flexible synthetic platform with good yields and tolerance to diverse substituents, enabling the preparation of a wide range of 7-chloro derivatives with potential biological activity.
  • Catalyst-free cyclization with cesium carbonate offers a greener alternative, though its applicability remains limited and requires further exploration.
  • The condensation approach from 5-aminooxazole-4-carboxylic acid ethyl esters allows access to mercapto and amino derivatives, which can be transformed into 7-chloro compounds through subsequent reactions, expanding the chemical diversity of this scaffold.
  • Multistep syntheses involving imidoester intermediates are valuable for designing novel derivatives but suffer from moderate yields due to intermediate decomposition, highlighting the need for optimized reaction conditions.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

  • Structure : Replaces the oxygen atom in oxazole with sulfur.
  • Key Examples: 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a): Exhibited broad-spectrum anticancer activity in the NCI-60 panel . 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione (3b): Demonstrated GI₅₀ values <10 µM against melanoma (A375) and breast cancer (MCF-7/WT) cell lines .
  • Activity : Thiazolo derivatives generally show superior anticancer potency compared to oxazolo analogs, attributed to sulfur’s electronegativity and enhanced lipophilicity .

Triazolo[4,5-d]pyrimidine Derivatives

  • Structure : Incorporates a triazole ring fused to pyrimidine.
  • Key Examples: 3-Benzyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine (7): Tested for benzodiazepine and adenosine receptor modulation . 5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one: Structural studies reveal planar geometry conducive to receptor binding .
  • Activity: Primarily explored for CNS disorders (e.g., cannabinoid receptor affinity) rather than anticancer applications .

Pyrimido[4,5-d]pyrimidine Derivatives

  • Structure : Contains two fused pyrimidine rings.
  • Key Examples :
    • Pyrimido[5,4-d]pyrimidines: Reported to be more potent kinase inhibitors than [4,5-d] isomers due to better steric alignment with ATP-binding pockets .
    • Antibacterial derivatives: Show MIC values of 2–57 µg/mL against Gram-positive bacteria .

Pyrano[2,3-d]pyrimidine Derivatives

  • Structure : Fused pyran and pyrimidine rings.
  • Key Examples :
    • COX-2 inhibitors (IC₅₀: 0.04 mM): Comparable to celecoxib in anti-inflammatory activity .

Key Structural Determinants of Activity

Electronegative Substituents : Chlorine at position 7 enhances reactivity and target binding in both oxazolo and thiazolo derivatives .

Aromatic Moieties : Phenyl or substituted phenyl groups at positions 3/5 improve lipophilicity and receptor interactions .

Heteroatom Identity : Sulfur in thiazolo derivatives increases metabolic stability compared to oxygen in oxazolo analogs .

Q & A

Basic: What are the standard synthetic routes for 7-Chlorooxazolo[4,5-d]pyrimidine?

Answer:
The synthesis typically involves:

Core Formation: Cyclization of oxazolones (e.g., via hydrazine derivatives) to form oxazolo[4,5-d]pyrimidin-7(6H)-ones.

Chlorination: Treatment with POCl₃ and dimethylaniline at 105–110°C to introduce the chlorine substituent at position 7 .

Functionalization: Substitution reactions with amines or thiols under reflux conditions (e.g., dioxane, triethylamine) to diversify the 7-position .

Key Conditions:

  • Oxidizing Agents: POCl₃ for chlorination.
  • Solvents: Dioxane or THF for substitution.
  • Yields: Typically 71–77% after purification via column chromatography .

Basic: How is this compound characterized structurally?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy: ¹H/¹³C-NMR to confirm fused-ring systems and substituent positions (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • X-ray Crystallography: Resolves bond angles and confirms regiochemistry (e.g., fused oxazole-pyrimidine core at 120° angles) .

Table 1: Representative Melting Points and Yields of Derivatives

CompoundYield (%)Melting Point (°C)
1075289–291
1173247–249
1577192–194

Advanced: How can reaction conditions be optimized for higher yields in chlorination?

Answer:
Key variables for optimization:

  • Temperature: Maintain 105–110°C to avoid side reactions (e.g., over-chlorination) .
  • Catalyst: Use dimethylaniline to enhance POCl₃ reactivity by stabilizing intermediates .
  • Solvent Purity: Anhydrous dioxane minimizes hydrolysis of POCl₃.
  • Post-reaction Workup: Quench with ice-water and neutralize with NaHCO₃ to isolate crystalline products .

Data Contradiction Note: Some studies report lower yields (≤65%) with excess POCl₃ due to decomposition; titration of POCl₃ equivalents is critical .

Advanced: How do substituents at the 5- and 2-positions affect bioactivity?

Answer:
Structural modifications influence:

  • Lipophilicity: Methyl or aryl groups (e.g., 4-methylphenyl) enhance membrane permeability (logP increase by 0.5–1.2 units) .
  • Electron Density: Electron-withdrawing groups (e.g., -CF₃ at position 5) improve binding to enzymes like histone deacetylases (IC₅₀: 0.8–1.2 µM) .
  • Biological Selectivity: Piperazine sulfonamide substituents at position 7 increase anticancer selectivity (e.g., 10-fold higher activity against MCF-7 vs. normal HaCaT cells) .

Table 2: Substituent Effects on Anticancer Activity

Substituent (Position)Target Cell Line (IC₅₀, µM)Selectivity Index
-CF₃ (5)DU145: 1.28.5
-SO₂Ph (7)MCF-7: 0.912.3

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies arise due to:

  • Assay Variability: Differences in cell lines (e.g., PC3 vs. A375) or incubation times (24h vs. 72h) .
  • Structural Isomerism: Undetected regioisomers (e.g., oxazole vs. thiazole fusion) may skew results .
  • Purity: HPLC purity thresholds (<95%) lead to false positives; validate with LC-MS .

Methodological Solutions:

  • Dose-Response Curves: Use 5–10 concentrations to calculate accurate IC₅₀ values .
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., HDAC6) alongside cytotoxicity .

Basic: What are common applications in medicinal chemistry?

Answer:

  • Enzyme Inhibition: Targets include fatty acid amide hydrolase (FAAH) and histone deacetylases (HDACs) .
  • Anticancer Agents: Derivatives inhibit proliferation in DU145 (prostate) and MCF-7 (breast) cancer cells via apoptosis induction .
  • Antiviral Screening: Limited data exists, but structural analogs show activity against HCMV .

Advanced: What strategies improve metabolic stability of this compound derivatives?

Answer:

  • Prodrug Design: Introduce acetylated amines (e.g., 7-amino derivatives) to reduce first-pass metabolism .
  • Steric Shielding: Bulky substituents (e.g., 3,5-diphenyl groups) block cytochrome P450 oxidation .
  • Isotopic Labeling: Use deuterium at labile positions (e.g., C-5) to prolong half-life .

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